For example, [] describes the synthesis of (-) - trans-N-p- fluorobenzoyl methyl-4-(p-fluorophenyl) -3 - [[3,4- (methylenedioxy) phenoxy] methyl] - piperidine, a derivative of 3-[(4-Fluorophenyl)carbonyl]piperidine, starting with the reaction of (-) - trans-4-(p-fluorophenyl) -3 - [[3,4- (methylenedioxy) phenoxy] methyl] -piperidine acetate with 2-chloro (or bromo) -4'-fluoroacetophenone.
For instance, [] discusses the crystal structure of (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride, a degradation impurity of paroxetine hydrochloride. This structure shares a similar backbone with 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride and provides insight into the potential conformation and spatial arrangement of the parent compound.
A specific example is found in [], where a derivative of 3-[(4-Fluorophenyl)carbonyl]piperidine undergoes a multi-step reaction sequence, including hydroxymethylation, to yield a labelled analogue of paroxetine. This example highlights the utility of the compound as a building block for more complex molecules.
For example, [] investigates the pharmacological characteristics of JNJ-42226314, a compound containing the 3-[(4-Fluorophenyl)carbonyl]piperidine scaffold. The study demonstrates its role as a reversible and selective monoacylglycerol lipase (MAGL) inhibitor, impacting endocannabinoid signaling pathways.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: